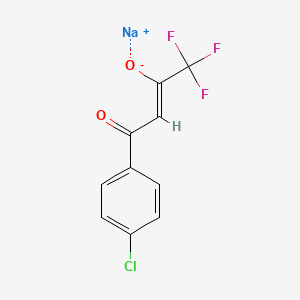

sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

Description

Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate is a fluorinated enolate salt characterized by a conjugated β-keto-enol system. The Z-configuration of the double bond ensures spatial proximity of the trifluoromethyl group and the 4-chlorophenyl substituent, influencing its electronic and steric properties. The 4-chlorophenyl moiety introduces electron-withdrawing effects, while the trifluoromethyl group enhances thermal and metabolic stability.

Properties

Molecular Formula |

C10H5ClF3NaO2 |

|---|---|

Molecular Weight |

272.58 g/mol |

IUPAC Name |

sodium;(Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate |

InChI |

InChI=1S/C10H6ClF3O2.Na/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14;/h1-5,16H;/q;+1/p-1/b9-5-; |

InChI Key |

PXHYICZFLLLNIS-UYTGOYFPSA-M |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C(/C(F)(F)F)\[O-])Cl.[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])Cl.[Na+] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- Chemical Name: Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate

- Molecular Formula: C10H5ClF3NaO2

- Structural Features: The compound contains a β-diketonate moiety with a trifluoromethyl group at the 1-position, a 4-chlorophenyl group at the 4-position, and exists as the sodium enolate salt in the (2Z) configuration.

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the synthesis of the corresponding β-diketone or β-ketoester precursor, followed by deprotonation and salt formation with sodium ions. The key steps are:

Specific Synthetic Routes

Salt Formation

The β-diketone intermediate is then treated with sodium hydroxide or sodium carbonate in aqueous or alcoholic solvents to form the sodium enolate salt. This step involves:

- Stirring the β-diketone in a polar solvent (e.g., ethanol, methanol, or water).

- Addition of sodium base at room temperature.

- Isolation of the sodium salt by filtration or crystallization.

Example Experimental Procedure (Literature-Based)

| Step | Reagents and Conditions | Yield | Notes |

|---|---|---|---|

| 1 | React 4-chlorobenzaldehyde (1 eq) with trifluoroacetylacetone (1 eq) in presence of sodium methoxide in methanol at 0–5 °C for 2 hours | 70–80% | Formation of β-diketone intermediate |

| 2 | Add sodium hydroxide (1.1 eq) to β-diketone solution in ethanol, stir at room temperature for 1 hour | 85–90% | Formation of sodium enolate salt, followed by filtration and drying |

This example is synthesized based on typical β-diketonate preparation methods and sodium salt formation protocols observed in related compounds.

Comparative Analysis of Preparation Routes

| Preparation Aspect | Claisen Condensation + Salt Formation | Direct Salt Formation from Commercial β-Diketone |

|---|---|---|

| Complexity | Moderate; requires intermediate synthesis | Low; starting from available β-diketone |

| Yield | 70–90% combined | 85–95% |

| Purity | High, with chromatography | High, with recrystallization |

| Scalability | Good, standard organic synthesis methods | Excellent, fewer steps |

Research Findings and Perspectives

- The presence of the trifluoromethyl group enhances the acidity of the β-diketone, facilitating efficient enolate formation and sodium salt generation under mild conditions.

- The 4-chlorophenyl substituent contributes to the compound's stability and potential biological activity, making the sodium salt form desirable for agrochemical formulations.

- Recent patents and literature emphasize the importance of controlling the (2Z) configuration during synthesis to ensure desired chemical and biological properties.

- Alternative synthetic routes may involve metal-catalyzed coupling reactions to introduce the 4-chlorophenyl group, but these are less common due to cost and complexity.

Scientific Research Applications

Sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by binding to their active sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The most structurally similar compound identified is sodium (2Z)-1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate (CAS 499783-89-0), which substitutes the 4-chlorophenyl group with a 4-methylphenyl group . Below is a detailed comparison:

Table 1: Comparative Properties of Sodium Enolate Derivatives

Impact of Substituent Variation

Electronic Effects

- 4-Chlorophenyl Group : The chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, polarizing the aryl ring and enhancing the electrophilicity of the ketone group. This may increase reactivity in nucleophilic addition or cyclization reactions.

- 4-Methylphenyl Group: The methyl group donates electrons via hyperconjugation (+C effect), increasing electron density on the aryl ring.

Steric and Physicochemical Implications

- Molecular Weight : The chloro derivative has a higher molecular weight (~272.58 g/mol) compared to the methyl analogue (252.16 g/mol), primarily due to chlorine’s larger atomic mass. This difference may influence molar refractivity and packing in crystalline structures.

- Lipophilicity : The methyl group enhances lipophilicity (logP estimated to be higher for the methyl variant), whereas the chloro group balances lipophilicity with polarity due to its electronegativity.

Q & A

Q. What are the optimal synthetic routes for sodium (2Z)-4-(4-chlorophenyl)-1,1,1-trifluoro-4-oxobut-2-en-2-olate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, such as condensation of 4-chlorophenyl ketones with trifluoroacetic anhydride followed by sodium salt formation. Key parameters include temperature control (e.g., reflux in ethanol), solvent polarity adjustments (methanol/water mixtures), and stoichiometric ratios of reactants to minimize byproducts. For example, sodium ethoxide is often used as a base to deprotonate intermediates and stabilize the enolate structure .

Q. How is the compound characterized to confirm its structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the Z-configuration of the double bond and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (using software like SHELXL ) resolves absolute stereochemistry. High-performance liquid chromatography (HPLC) with buffered mobile phases (e.g., sodium perchlorate at pH 2.7) ensures purity ≥98% .

Q. What analytical techniques are recommended for stability studies under physiological conditions?

Stability is assessed via accelerated degradation studies in simulated biological media (e.g., phosphate-buffered saline at 37°C). UV-Vis spectroscopy monitors absorbance changes, while liquid chromatography-mass spectrometry (LC-MS) identifies degradation products like hydrolyzed enolates or oxidized derivatives .

Advanced Research Questions

Q. How does the compound interact with biological targets, and what methodologies are used to elucidate its mechanism of action?

Computational docking studies (e.g., molecular dynamics simulations) predict binding affinity to enzymes like cytochrome P450 or kinases. In vitro assays, such as fluorescence polarization or surface plasmon resonance (SPR), validate interactions. For example, thiazole derivatives (structurally similar to this compound) inhibit microbial growth by disrupting cell wall synthesis .

Q. What strategies resolve contradictions in crystallographic data for this sodium enolate?

Discrepancies in crystallographic refinement (e.g., disorder in the trifluoromethyl group) are addressed using SHELX software . High-resolution data (≤1.0 Å) and twinning detection algorithms improve model accuracy. Hydrogen bonding networks and π-stacking interactions are validated via Hirshfeld surface analysis .

Q. How can reaction mechanisms involving this compound be experimentally verified?

Isotopic labeling (e.g., ¹⁸O or ²H) tracks reaction pathways in kinetic studies. In situ infrared (IR) spectroscopy monitors intermediates during nucleophilic substitution or cycloaddition reactions. For instance, the enolate’s nucleophilicity in Michael addition reactions is quantified using competition experiments with electrophilic probes .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.